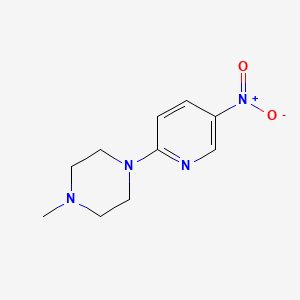

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIASOMGGPNYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377279 | |

| Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-34-4 | |

| Record name | 1-methyl-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-4-(5-nitropyridin-2-yl)piperazine chemical properties

An In-depth Technical Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on the chemical properties, synthesis, characterization, and applications of this compound. As a key building block in medicinal chemistry, a thorough understanding of this molecule is essential for its effective utilization in drug discovery and development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at one nitrogen and a 5-nitropyridin-2-yl group at the other. This structure combines the pharmacologically significant piperazine scaffold with the reactive nitropyridine system.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55403-34-4 | [1][2] |

| Molecular Formula | C10H14N4O2 | [1][2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 108-110 °C | [2] |

| Storage Temperature | Room temperature or 2-8°C |[1][2] |

Synthesis and Purification

The principal synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is robust and scalable for laboratory and potential pilot-plant production.

Synthetic Pathway Overview

The reaction involves the displacement of a leaving group (typically a halide) from the 2-position of a 5-nitropyridine ring by the secondary amine of 1-methylpiperazine. The electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring towards nucleophilic attack, thereby facilitating the reaction.

References

A-Z Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine Structure Elucidation

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-methyl-4-(5-nitropyridin-2-yl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a narrative grounded in the principles of analytical chemistry, explaining the rationale behind experimental choices and data interpretation. By integrating High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we will construct a self-validating framework for the unambiguous confirmation of the target molecule's structure.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. The subject of this guide, this compound (Molecular Formula: C10H14N4O2, Formula Weight: 222.24 g/mol ), is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to a methylpiperazine moiety.[1] The presence of multiple nitrogen atoms and distinct aromatic and aliphatic regions makes it an excellent candidate for a multi-faceted analytical approach to confirm its structural integrity.

Foundational Analysis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question in structural elucidation is "what is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[2][3] Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm), allowing for the determination of a unique molecular formula.[3][4]

Causality of Method Selection: Why HRMS is Essential

For a compound with the nominal mass of 222, numerous combinations of carbon, hydrogen, nitrogen, and oxygen are possible. HRMS can distinguish between these possibilities by measuring the exact mass, which is not an integer value due to the mass defect of the constituent isotopes (e.g., 12C = 12.0000 Da, 1H ≈ 1.0078 Da, 14N ≈ 14.0031 Da, 16O ≈ 15.9949 Da).[5] This precision is indispensable for confirming the elemental composition at the outset of the investigation.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.

-

Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.

Data Interpretation and Validation

The primary objective is to identify the protonated molecular ion, [M+H]+. For this compound (C10H14N4O2), the expected exact mass of the [M+H]+ ion is 223.1190. The HRMS data should show a prominent peak at or very near this m/z value. The instrument software is then used to calculate the predicted molecular formula from the measured exact mass and compare it to the theoretical value. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.

Table 1: HRMS Data Summary

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C10H14N4O2 | - | - |

| [M+H]+ (m/z) | 223.1190 | 223.1188 | -0.9 |

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of the atoms.[6] A suite of NMR experiments, including 1H, 13C, and various 2D techniques, will provide a detailed picture of the molecular structure.[7][8]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[9] The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Acquisition: Standard pulse programs are used to acquire 1H and proton-decoupled 13C spectra.[10]

-

2D NMR Acquisition: A series of 2D NMR experiments are performed, including COSY, HSQC, and HMBC, to establish correlations between protons and carbons.[11]

Data Interpretation: A Step-by-Step Elucidation

The 1H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

-

Aromatic Region: The 5-nitropyridine ring will exhibit three distinct proton signals. The nitro group is a strong electron-withdrawing group, which will significantly deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

-

Aliphatic Region: The piperazine ring protons will appear as multiplets in the upfield region. The N-methyl group will be a singlet, typically around 2.3-2.5 ppm.

The 13C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: The pyridine ring will show five carbon signals. The carbon bearing the nitro group will be significantly deshielded.

-

Aliphatic Carbons: The piperazine ring will show two distinct carbon signals for the CH2 groups, and the N-methyl group will have a characteristic signal in the upfield region.

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] This is crucial for tracing the connectivity within the pyridine and piperazine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11] This allows for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away.[11] Key HMBC correlations to look for include:

-

Correlations from the piperazine protons to the pyridine carbon at the point of attachment.

-

Correlations from the N-methyl protons to the adjacent piperazine carbons.

-

Correlations between the protons on the pyridine ring, which can confirm their relative positions.

-

Table 2: Predicted NMR Data Summary (in CDCl3)

| Assignment | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3 | ~8.2, dd, J = 9.0, 2.5 Hz | ~138 | C-2, C-5 |

| H-4 | ~7.9, dd, J = 9.0, 0.5 Hz | ~130 | C-2, C-6 |

| H-6 | ~8.9, d, J = 2.5 Hz | ~150 | C-2, C-4 |

| Piperazine CH2 (N-Py) | ~3.8, t, J = 5.0 Hz | ~53 | C-2, Piperazine CH2 |

| Piperazine CH2 (N-Me) | ~2.6, t, J = 5.0 Hz | ~54 | N-CH3, Piperazine CH2 |

| N-CH3 | ~2.4, s | ~46 | Piperazine CH2 |

Diagram 1: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations for structural elucidation.

Corroborative Evidence: Functional Group Analysis by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. While not as detailed as NMR for overall structure, it serves as an excellent and rapid confirmatory technique.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

-

Data Acquisition: The spectrum is acquired over the mid-infrared range (typically 4000-400 cm-1).

Data Interpretation

The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups in this compound.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm-1) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2800 | C-H stretch | Aliphatic (CH3, CH2) |

| ~1590, 1480 | C=C, C=N stretch | Pyridine ring |

| ~1520, 1340 | Asymmetric & Symmetric NO2 stretch | Nitro group |

| ~1200-1000 | C-N stretch | Amine |

The presence of strong absorption bands for the nitro group is a key diagnostic feature.

Synthesis and Fragmentation: A Note on Chemical Behavior

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring by 1-methylpiperazine.[12] Understanding this synthetic route can provide additional confidence in the expected structure.

Furthermore, while not the primary focus of this guide, the fragmentation pattern in mass spectrometry can also provide structural clues. For piperazine-containing compounds, fragmentation often involves cleavage of the piperazine ring.[13][14]

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically employing HRMS to establish the molecular formula, a suite of 1D and 2D NMR experiments to map the atomic connectivity, and FT-IR to confirm the presence of key functional groups, we create a self-validating and robust dataset. This convergence of evidence from three orthogonal techniques allows for the unambiguous confirmation of the molecular structure, providing the necessary foundation for any further research or development activities.

Diagram 2: Overall Workflow for Structure Elucidation

Caption: A logical workflow for the comprehensive structural elucidation of the target compound.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. longdom.org [longdom.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. 2-(4-Methylpiperazin-1-yl)-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (CAS: 55403-34-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is structured to provide not only fundamental data but also insights into its synthesis, analysis, and potential applications, grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted piperazine derivative characterized by the presence of a nitropyridine moiety. This structural combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1][2]

| Property | Value | Source |

| CAS Number | 55403-34-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 108-110 °C | |

| Purity | Typically >97% | [1] |

| Storage | Room temperature, in a dry and well-ventilated place | [1] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is widely employed in the preparation of N-arylpiperazine derivatives.[2]

Synthetic Workflow:

The general principle involves the reaction of a halo-nitropyridine with N-methylpiperazine in the presence of a base. The electron-withdrawing nitro group on the pyridine ring activates the halogen at the 2-position for nucleophilic displacement by the secondary amine of N-methylpiperazine.

Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis:

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-methylpiperazine (1 to 1.5 equivalents) and a base like potassium carbonate (1 to 2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 100°C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound as a solid.

Biological Significance and Potential Applications

While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Piperazine and nitropyridine moieties are considered "privileged structures" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[3][4]

The primary role of this compound is as a key building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a versatile starting material for creating libraries of compounds for drug discovery screening.

Potential as a Precursor for Enzyme Inhibitors:

A notable study has reported the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[5] Although this is a derivative with an additional amino group, it highlights the potential of the 1-methyl-4-(nitrophenyl)piperazine scaffold in designing enzyme inhibitors. The study employed various assays to characterize the inhibitory activity, including:

-

Fluor de Lys (FDL) Assay: A fluorescence-based assay to measure the deacetylase activity of sirtuins.

-

Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics between the compound and the target protein.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

These methodologies are standard in the field for characterizing compound-target interactions and would be applicable to screening and evaluating derivatives of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing the purity of this compound. Given the presence of the nitropyridine chromophore, the compound is readily detectable by UV. For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[6][7]

Representative HPLC-UV Method (Adaptable):

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | Based on the UV spectrum of the compound (typically in the 254-340 nm range) |

| Injection Volume | 10 µL |

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra would show characteristic signals for the methyl group, the piperazine ring protons, and the protons on the nitropyridine ring.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For a related compound, 1-methyl-4-nitrosopiperazine, mass spectral data is available and can provide some insight into the potential fragmentation of the piperazine ring.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from related piperazine compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. However, some nitrosated piperazine derivatives have been shown to be genotoxic and carcinogenic in animal studies. Therefore, it is prudent to handle this compound with care and avoid exposure.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the creation of diverse chemical libraries. While its own biological activity is not yet well-defined, the prevalence of its structural motifs in known bioactive molecules, particularly enzyme inhibitors, suggests that its derivatives are promising candidates for further investigation. Researchers and drug development professionals can leverage the synthetic and analytical methodologies outlined in this guide to explore the full potential of this versatile compound.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperazine, 1-methyl-4-nitroso- [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a nitropyridine moiety, with a methyl group substitution on the distal nitrogen of the piperazine ring. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperazine and nitropyridine scaffolds in a wide array of biologically active molecules. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross biological membranes, while the nitropyridine group can serve as a key pharmacophore or a synthetic handle for further molecular elaboration. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, guiding aspects from reaction optimization and formulation development to the interpretation of its biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Molecular Formula: C₁₀H₁₄N₄O₂[1]

Molecular Weight: 222.25 g/mol [1]

CAS Number: 55403-34-4[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

A compound's behavior in both chemical and biological systems is dictated by its fundamental physicochemical properties. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

| Property | Value | Source |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | No experimental data available | |

| Solubility | No experimental data available for the target compound. The related compound, 1-methyl-4-nitroso-piperazine, is soluble in polar solvents like water and alcohols.[3] | |

| pKa | No experimental data available. The pKa of various substituted piperazines has been studied, and the methylation of a piperazine nitrogen generally reduces the highest pKa value.[4] |

Expert Insight: The melting point of 108-110 °C indicates that this compound is a solid at room temperature, which is consistent with its described appearance as an off-white solid. The lack of experimental data for boiling point, solubility, and pKa highlights a gap in the comprehensive characterization of this compound. The solubility of the related nitroso-piperazine suggests that the target compound may also exhibit some solubility in polar solvents due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding. However, the overall molecule has significant nonpolar character, which will influence its solubility profile. The pKa will be influenced by the electron-withdrawing nature of the nitropyridine ring and the electron-donating effect of the methyl group. Potentiometric titration would be the standard method to determine the experimental pKa values.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure. While a synthesis protocol confirms the structure of this compound by nuclear magnetic resonance (NMR) analysis, the specific data is not publicly available. The following sections outline the expected spectral characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton ortho to the nitro group will be the most deshielded, appearing at the highest chemical shift. The other two protons will exhibit coupling to each other.

-

Piperazine Protons: Two sets of broad signals are expected for the methylene protons of the piperazine ring, likely in the range of δ 2.5-4.0 ppm. The protons adjacent to the pyridine ring will be more deshielded than those adjacent to the methyl-bearing nitrogen.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will appear in the upfield region, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the nitro group and the carbon attached to the piperazine nitrogen will have characteristic chemical shifts.

-

Piperazine Carbons: Two signals are expected for the piperazine ring carbons.

-

Methyl Carbon: A single signal for the methyl carbon will be observed in the upfield region.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments of all proton and carbon signals.

Figure 2: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (222.25) should be observed.

-

Major Fragments: Fragmentation is likely to occur at the piperazine ring. Common fragmentation pathways for piperazine derivatives involve the cleavage of the C-N bonds within the ring, leading to characteristic fragment ions. The loss of the methyl group (M-15) and fragmentation of the nitropyridine ring are also possible. For instance, a prominent fragment would be the cleavage of the piperazine ring, a common fragmentation pattern for such compounds.[5]

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for EI.

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-N Stretching: Bands in the region of 1020-1250 cm⁻¹ can be attributed to the C-N stretching of the piperazine and its connection to the pyridine ring.

-

C-H Stretching: Absorptions for aromatic C-H bonds on the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Expected Absorption Maxima (λmax): this compound contains a nitropyridine ring, which is a chromophore. It is expected to exhibit strong UV absorption. The exact λmax will depend on the solvent used, but it is likely to be in the range of 300-400 nm due to the extended conjugation of the nitropyridine system.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Synthesis

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine with N-methylpiperazine.

General Synthetic Procedure: A mixture of 2-chloro-5-nitropyridine, N-methylpiperazine, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield this compound as an off-white solid.

Figure 3: A simplified workflow for the synthesis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While some fundamental experimental data, such as its melting point, are available, a comprehensive experimental characterization of its boiling point, solubility, pKa, and detailed spectral data is still needed to fully support its application in drug discovery and development. The provided protocols and predicted spectral characteristics offer a solid foundation for researchers to perform these characterizations. As a molecule with potential biological significance, a complete understanding of its physicochemical profile is essential for unlocking its full therapeutic potential.

References

An In-Depth Technical Guide: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine as a Strategic Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a pivotal synthetic intermediate, strategically employed in the construction of complex molecular architectures, particularly within medicinal chemistry and drug discovery. Its structure uniquely combines the pharmacologically significant 1-methylpiperazine moiety with a highly reactive nitropyridine ring.[1][2] This guide provides a comprehensive technical overview of its synthesis, core reactivity, and application. We will delve into the mechanistic underpinnings of its formation via Nucleophilic Aromatic Substitution (SNAr), present a detailed, field-tested synthetic protocol, and illuminate its primary utility as a precursor to the corresponding 5-aminopyridine derivative—a critical building block for a multitude of advanced pharmaceutical candidates.[3][4]

Introduction to this compound

Overview and Significance in Medicinal Chemistry

The piperazine heterocycle is a ubiquitous feature in a vast number of approved drugs, prized for its ability to improve aqueous solubility, enhance bioavailability, and provide a rigid scaffold for interacting with biological targets.[2] The 1-methylpiperazine fragment, specifically, is a common constituent in active pharmaceutical ingredients (APIs) targeting the central nervous system and in various kinase inhibitors.[1][5]

The true synthetic value of this compound lies in the strategic placement of the nitro group on the pyridine ring. This powerful electron-withdrawing group serves two critical functions:

-

It activates the C2 position of the pyridine ring, facilitating its own synthesis from 2-halopyridine precursors.[6][7]

-

It serves as a masked amino group. The facile and high-yielding reduction of the aromatic nitro group to a primary amine unlocks a crucial synthetic handle for subsequent elaboration, such as amide bond formations or cross-coupling reactions.[3]

This "masked amine" strategy makes the title compound a highly valuable and versatile building block for introducing the 2-(1-methylpiperazinyl)-5-aminopyridine scaffold into target molecules.

Physicochemical Properties

Proper characterization and handling are essential for successful downstream applications. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55403-34-4 | [8][9] |

| Molecular Formula | C₁₀H₁₄N₄O₂ | [8] |

| Molecular Weight | 222.24 g/mol | [8] |

| Appearance | Off-white to light yellow solid | [9][10] |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Storage | Store at 2-8°C under an inert atmosphere for long-term stability. | [10] |

Synthesis and Purification

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, but this effect is dramatically amplified by the strong electron-withdrawing nitro group at the 5-position.[7] This polarization renders the C2 position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at C2 serves as an excellent leaving group.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. 1-Methylpiperazine acts as the nitrogen nucleophile, attacking the electron-deficient C2 carbon. The subsequent loss of the chloride ion restores the aromaticity of the ring to yield the final product.

A simplified representation of the SNAr mechanism.

Detailed Experimental Protocol

This protocol is a robust method adapted from literature procedures, providing high yields and purity.[9]

Reaction Scheme: 2-Chloro-5-nitropyridine + 1-Methylpiperazine → this compound

Reagents & Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 2-Chloro-5-nitropyridine | 158.55 | 1.0 | (e.g., 10.0 g) |

| 1-Methylpiperazine | 100.16 | 1.1 | (e.g., 7.0 g, 7.6 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | (e.g., 13.1 g) |

| N,N-Dimethylformamide (DMF) | - | - | (e.g., 100 mL) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Causality: K₂CO₃ is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It is preferred over stronger bases that could potentially lead to side reactions with the nitropyridine ring.[11]

-

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species without interfering with the nucleophile.

-

Add 1-methylpiperazine (1.1 eq) to the stirred mixture. A slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

Heating: Heat the reaction mixture to 100 °C.

-

Causality: Thermal energy is required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate. The 100 °C temperature provides a good balance between reaction speed and minimizing potential thermal degradation.[9]

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10:90 Ethanol:Ethyl Acetate.[9] The reaction is typically complete within 4-24 hours, as indicated by the disappearance of the 2-chloro-5-nitropyridine spot.

-

Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volumes).

-

Washing & Drying: Combine the organic layers and wash with brine to remove residual water and DMF. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with ethyl acetate and gradually increasing the polarity with ethanol or methanol, is effective.[9] The pure product is typically obtained as an off-white or yellow solid with yields often exceeding 90%.[9]

Process Visualization

Experimental workflow for the synthesis and purification.

Reactivity and Application as a Synthetic Intermediate

The Key Transformation: Reduction of the Nitro Group

The primary synthetic utility of this compound is its role as a stable precursor to 2-(4-methylpiperazin-1-yl)pyridin-5-amine . The conversion of the nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis.

Typical Reduction Protocol (Catalytic Hydrogenation):

-

Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired 2-(4-methylpiperazin-1-yl)pyridin-5-amine, which is often used in the next step without further purification.

This catalytic hydrogenation is highly efficient, clean, and typically provides near-quantitative yields, making it the preferred method in many drug development campaigns.[3][4]

Synthetic Utility of the Resulting Amine

The generated 5-aminopyridine derivative is a versatile nucleophile and coupling partner. It readily participates in a variety of bond-forming reactions, allowing for the rapid construction of complex drug-like molecules.

-

Amide Bond Formation: The amine can be acylated with carboxylic acids (using coupling reagents like HATU or EDC) or acid chlorides to form amides.

-

Urea Formation: Reaction with isocyanates or carbamoyl chlorides yields urea derivatives.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides secondary or tertiary amines.

-

Cross-Coupling Reactions: The amine can participate in Buchwald-Hartwig amination or serve as a directing group in other metal-catalyzed reactions.

Logical Flow of Application

The strategic value of this compound is best understood as a multi-step synthetic sequence.

Logical flow from starting materials to complex APIs.

Case Study: Role in Kinase Inhibitor Scaffolds

Numerous patents in drug discovery describe the use of this intermediate. For example, in the synthesis of complex pyridone compounds with potential activity as Bruton's Tyrosine Kinase (Btk) inhibitors, related nitropyridinyl-piperazine structures are key precursors.[12] The nitro group is reduced to an amine, which then undergoes further reactions to build the final, complex inhibitor molecule. This pattern is a recurring theme in modern medicinal chemistry, highlighting the intermediate's strategic importance.[3][4]

Safety and Handling

-

This compound: Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Precursors: 2-Chloro-5-nitropyridine is a known skin and eye irritant and is harmful if swallowed.[13] Handle with care in a well-ventilated fume hood. 1-Methylpiperazine is corrosive and flammable. All manipulations should be performed with appropriate engineering controls and PPE.

-

Reaction: The synthesis should be conducted in a fume hood. The hydrogenation step for nitro reduction requires particular care due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly purged with an inert gas (like nitrogen or argon) before and after the reaction.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient synthesis of complex molecules. Its preparation via a robust SNAr reaction and, more importantly, its function as a stable precursor to a versatile aminopyridine building block, solidify its value in the pharmaceutical industry. By leveraging the "masked amine" strategy this intermediate provides, researchers can streamline synthetic routes, enabling the rapid exploration and development of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. 2-(4-Methylpiperazin-1-yl)-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 82205-58-1 CAS MSDS (1-(5-Nitropyridin-2-yl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 13. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

exploratory screening of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

An In-Depth Technical Guide to the Exploratory Screening of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Foreword: A Molecule of Dichotomies

The compound this compound (CAS 55403-34-4) presents a fascinating case for exploratory screening.[1] It is a composite of two powerful, yet contradictory, structural motifs. On one hand, the piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs across therapeutic areas including oncology, psychiatry, and infectious disease.[2][3][4][5] Its six-membered ring with two opposing nitrogen atoms offers a rigid scaffold with ample opportunities for substitution, often conferring favorable pharmacokinetic properties like improved water solubility and oral bioavailability.[6][7]

On the other hand, the 5-nitropyridin-2-yl moiety introduces a nitroaromatic group, a classic "structural alert" or toxicophore.[8] The strong electron-withdrawing nature of the nitro group can lead to metabolic liabilities, with bioreduction processes potentially generating mutagenic or genotoxic intermediates.[9][10] However, this same reactivity is the cornerstone of the therapeutic efficacy of many antibacterial and antiparasitic agents and is being cleverly exploited in the design of hypoxia-activated anticancer prodrugs.[8]

This inherent duality makes this compound a high-risk, high-reward candidate. A systematic, multi-tiered screening approach is therefore not just recommended, but essential to efficiently de-risk its profile and uncover any therapeutic potential. This guide outlines a robust, logic-driven strategy for its initial exploration, moving from broad phenotypic assessment to specific target identification.

Phase 1: Foundational Characterization & Primary Screening

The initial phase is designed to answer fundamental questions about the compound's behavior and general biological impact. The goal is to triage, to fail fast and fail cheap, eliminating compounds with insurmountable flaws before investing significant resources.

Physicochemical & Purity Assessment

Before any biological assay, the integrity of the test compound must be assured. This is a non-negotiable prerequisite for data reliability.

Protocol: Compound Quality Control

-

Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to confirm identity and determine purity. The target purity for a screening compound should be >95%.

-

Solubility Determination: Assess thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4. This determines the maximum achievable concentration in physiological buffer and informs dosing for subsequent assays.

-

Chemical Stability: Evaluate stability in assay buffer over the time course of the longest-planned experiment to ensure the observed effects are from the parent compound and not a degradant.

Tier 1A: Cytotoxicity Profiling

The first biological assessment should be a broad cytotoxicity screen. This establishes the compound's general toxicity profile and, crucially, defines the concentration range for all subsequent cell-based assays. Screening against a panel of cell lines, including both cancerous and non-cancerous lines, can provide early hints of selective activity.

Rationale for Assay Selection: We will employ a metabolic-based assay like the MTT or MTS assay. These colorimetric assays are robust, high-throughput, and cost-effective for primary screening.[11] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[12]

Experimental Protocol: MTS Cytotoxicity Assay

-

Cell Plating: Seed cells from various lines (e.g., A549 lung cancer, MCF7 breast cancer, HEK293 non-cancerous kidney) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in culture medium. Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Development: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (e.g., phenazine ethosulfate) to each well.

-

Signal Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.

-

Data Analysis: Plot the normalized absorbance against the log of the compound concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF7 | Breast Carcinoma | 8.1 |

| HCT116 | Colon Carcinoma | > 50 |

| HepG2 | Liver Carcinoma | 4.7 |

| HEK293 | Normal Kidney | 45.8 |

This hypothetical data suggests moderate, somewhat selective toxicity against certain cancer lines compared to the non-cancerous line, warranting further investigation.

Tier 1B: Preliminary ADME Profiling

Poor pharmacokinetic properties are a primary cause of failure in drug development.[13] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[14][15]

Key ADME Assays:

-

Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes. This is a key predictor of in vivo half-life. The assay is typically run using liver microsomes (containing Phase I enzymes like CYPs) or hepatocytes (containing both Phase I and Phase II enzymes).[16][17]

-

Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target and exert a therapeutic effect. The Rapid Equilibrium Dialysis (RED) method is a common standard.[14]

-

Permeability: Predicts the ability of a compound to be absorbed across the gut wall. The Caco-2 cell permeability assay, which uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, is the gold standard for predicting intestinal absorption.[15]

Data Presentation: Hypothetical Preliminary ADME Profile

| Assay | Matrix/System | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | t½ = 25 min | Moderate stability |

| Plasma Protein Binding | Human Plasma | 92% bound | High binding |

| Permeability (Papp A→B) | Caco-2 Monolayer | 15 x 10⁻⁶ cm/s | High permeability |

This profile suggests the compound is readily absorbed but may be subject to moderate metabolism and high plasma binding, factors to consider in later stages.

Workflow for Primary Screening Cascade

The logic of this initial phase is to perform broad, cost-effective screens to build a foundational dataset for the compound.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. svedbergopen.com [svedbergopen.com]

- 11. researchgate.net [researchgate.net]

- 12. opentrons.com [opentrons.com]

- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 14. criver.com [criver.com]

- 15. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]

- 16. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 17. In Vitro ADME Assays [conceptlifesciences.com]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine for Medicinal Chemistry and Drug Discovery

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine, a key building block in contemporary drug discovery. The synthesis is based on a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure with integrated causality-driven explanations, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this important intermediate.

Introduction and Scientific Context

Substituted nitropyridines are privileged scaffolds in medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases. The compound this compound serves as a crucial intermediate for introducing the 1-methylpiperazine moiety, which is often employed to enhance aqueous solubility, modulate basicity (pKa), and establish critical interactions with biological targets.

The synthesis detailed herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, while aromatic, is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 5-position.[1] This electronic arrangement drastically lowers the electron density at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles. The chlorine atom at the C2 position serves as an excellent leaving group, facilitating a facile substitution reaction with 1-methylpiperazine.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine of 1-methylpiperazine, acting as the nucleophile, attacks the electron-deficient C2 carbon of 2-chloro-5-nitropyridine. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final product. The presence of the nitro group is critical as it stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

Experimental Protocol

This protocol is designed to be a self-validating system, where successful completion of each stage provides a high degree of confidence in the final outcome.

Materials and Equipment

Reagents:

-

2-Chloro-5-nitropyridine (CAS: 4548-45-2)

-

1-Methylpiperazine (CAS: 109-01-3)

-

Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

-

N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[3][4]

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq).

-

Add anhydrous potassium carbonate (1.0 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

-

Under a nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. DMF is an excellent solvent for this reaction due to its high boiling point and its polar aprotic nature, which effectively solvates the cationic species without interfering with the nucleophile.[5]

-

Add 1-methylpiperazine (1.0 eq) to the stirred mixture.[5]

Step 2: Reaction Execution

-

Heat the reaction mixture to 100 °C using an oil bath.[5]

-

Maintain stirring at this temperature for 12-24 hours.

-

In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., 10:90 Ethanol:Ethyl Acetate eluent).[5] The consumption of the starting material (2-chloro-5-nitropyridine) and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression.

Step 3: Work-up and Extraction

-

Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes relative to the DMF). This step precipitates the crude product and dissolves the inorganic salts.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).[5] DCM is chosen for its ability to dissolve the product while being immiscible with water.

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic phase with brine (2 x 50 mL). This removes residual water and DMF from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[5]

Step 4: Purification

-

Concentrate the filtered organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as Ethanol in Ethyl Acetate (e.g., starting from 0% and gradually increasing to 10%), is typically effective.[5]

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

1H and 13C NMR: To confirm the chemical structure. The spectra of substituted piperazines can show complexities due to conformational isomers.[6][7][8][9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline solid.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative data for this protocol.

| Parameter | Value | Rationale |

| Limiting Reagent | 2-Chloro-5-nitropyridine | 1.0 eq |

| Nucleophile | 1-Methylpiperazine | 1.0 - 1.1 eq |

| Base | Potassium Carbonate | 1.0 eq |

| Solvent | Anhydrous DMF | ~0.5 M |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier.[5] |

| Time | 12 - 24 h | Typical duration for completion, should be confirmed by TLC.[5] |

| Typical Yield | 85 - 95% | High efficiency is expected due to the activated substrate.[5] |

Mandatory Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate PPE.

-

2-Chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[3][4] Avoid breathing dust and ensure thorough washing after handling.[3]

-

1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled. Keep away from heat and open flames. Handle under an inert atmosphere.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Refer to the latest Safety Data Sheets (SDS) for all reagents before commencing work.[3][4][10][11]

Experimental Workflow Visualization

Conclusion

The protocol described provides a robust and high-yielding pathway to this compound. By understanding the underlying SNAr mechanism and adhering to the detailed steps for reaction, purification, and safety, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-(4-Methylpiperazin-1-yl)-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Application Notes and Protocols: 1-Methyl-4-(5-nitropyridin-2-yl)piperazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a synthetic compound that incorporates two key pharmacophores: a nitropyridine and a methylpiperazine moiety. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system, as well as in numerous kinase inhibitors.[1][2] Similarly, the pyridine ring is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[3] The presence of a nitro group on the pyridine ring can further enhance its biological activity, and nitropyridine derivatives have been investigated as potential inhibitors of various enzymes.[4][5]

Given the prevalence of these structural motifs in oncology drug discovery, particularly in the development of kinase inhibitors, this document will focus on the application of this compound as a potential kinase inhibitor for cancer therapy. These application notes and protocols will provide a comprehensive guide for researchers to investigate its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

| Property | Value | Reference |

| CAS Number | 55403-34-4 | [6] |

| Molecular Formula | C10H14N4O2 | [6] |

| Molecular Weight | 222.24 g/mol | [6] |

| Appearance | Off-white solid | [7] |

| Purity | Typically >97% | [6] |

| Storage | Room temperature, protected from light and moisture | [6] |

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A general protocol is provided below, based on established methods for similar compounds.[2][7]

Reaction Scheme:

A representative synthetic workflow.

Materials:

-

2-Chloro-5-nitropyridine

-

1-Methylpiperazine

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethanol

-

Ethyl acetate

-

Ammonia solution

Procedure:

-

To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in DMF, add 1-methylpiperazine (1 equivalent) and potassium carbonate (1 equivalent).

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethanol and ethyl acetate with a small percentage of ammonia as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an off-white solid.

-

Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Safety Precautions

Application in Kinase Inhibitor Discovery

The structural components of this compound suggest its potential as a kinase inhibitor. The following sections outline a workflow for evaluating this compound as a novel anticancer agent targeting protein kinases.

Workflow for evaluating this compound as a kinase inhibitor.

Part 1: In Vitro Kinase Screening

The initial step is to screen this compound against a panel of protein kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [1]

This protocol describes a standard radiometric assay for measuring kinase activity.

Materials:

-

Recombinant protein kinases of interest

-

This compound (test compound)

-

Kinase-specific peptide or protein substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (specific to each kinase)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 2: Cell-Based Assays for Anticancer Activity

Once a target kinase is identified, the next step is to evaluate the compound's effect on cancer cells.

Protocol: Cell Viability Assay (MTT/XTT) [8][9]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

After the incubation period, add the MTT or XTT reagent to each well and incubate for a few hours.

-

For the MTT assay, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for the compound in the chosen cell line.

Protocol: Cell Migration Assay (Wound Healing/Scratch Assay) [10][11]

This assay assesses the effect of the compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile pipette tip or cell scraper

-

Microscope with a camera

Procedure:

-

Seed the cancer cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with fresh medium to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points and calculate the rate of cell migration.

-

Compare the migration rate of treated cells to that of control cells.

Protocol: Western Blot Analysis of Signaling Pathways [4][12][13]

This technique is used to investigate the effect of the compound on the phosphorylation status of the target kinase and downstream signaling proteins.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cancer cells with this compound at various concentrations for a specific time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the changes in protein phosphorylation levels upon treatment with the compound.

Data Presentation and Interpretation

The results from these assays will provide a comprehensive profile of this compound's potential as a kinase inhibitor.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | IC50 (µM) |

| Kinase A | 0.5 |

| Kinase B | > 50 |

| Kinase C | 15 |

| Kinase D | > 50 |

Table 3: Hypothetical Cell-Based Assay Data

| Cell Line | Assay | IC50 (µM) |

| Cancer Cell Line 1 | MTT Assay (48h) | 2.1 |

| Cancer Cell Line 2 | MTT Assay (48h) | 15.8 |

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential kinase inhibitor for cancer therapy. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The privileged structural motifs within this compound make it a compelling candidate for further drug discovery and development efforts.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. medium.com [medium.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 2-(4-Methylpiperazin-1-yl)-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Aryl-N'-(5-nitropyridin-2-yl)piperazines

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination

Author: Gemini Scientific

Introduction: The Strategic Importance of N-Arylpiperazines

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide spectrum of diseases, including cancer and central nervous system disorders.[1][2] Molecules incorporating the 1-methyl-4-(5-nitropyridin-2-yl)piperazine scaffold are of particular interest due to the versatile synthetic handle provided by the nitro group and the diverse pharmacological activities associated with this class of compounds.[3] The construction of a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide is a critical step in the synthesis of these valuable molecules.